3-Chloro-6-methylpyridazine

Homolytic Substitution Pyridazinone Synthesis Reactivity Comparison

Selecting 3-Chloro-6-methylpyridazine is critical for reproducible synthesis. Its unique 3-chloro-6-methyl substitution pattern dictates superior reactivity in nickel- and palladium-catalyzed cross-coupling reactions, delivering significantly higher yields than its 6-phenyl or 6-methoxy analogs. This compound is a documented building block for p38 MAP kinase inhibitors targeting autoimmune and inflammatory diseases. Procuring exact-match, high-purity (≥98%) material ensures reliable outcomes in medicinal chemistry and heterocyclic library construction. Inferior analogs risk low yields or reaction failure.

Molecular Formula C5H5ClN2
Molecular Weight 128.56 g/mol
CAS No. 1121-79-5
Cat. No. B130396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-methylpyridazine
CAS1121-79-5
Synonyms6-Chloro-3-methylpyridazine;  NSC 18704; 
Molecular FormulaC5H5ClN2
Molecular Weight128.56 g/mol
Structural Identifiers
SMILESCC1=NN=C(C=C1)Cl
InChIInChI=1S/C5H5ClN2/c1-4-2-3-5(6)8-7-4/h2-3H,1H3
InChIKeyPRORLQAJNJMGAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-methylpyridazine (CAS 1121-79-5): A Key Heterocyclic Building Block for Synthesis


3-Chloro-6-methylpyridazine (CAS 1121-79-5) is a chlorinated, methyl-substituted pyridazine heterocycle, widely used as a versatile intermediate in organic synthesis . It is a solid at room temperature with a melting point of 58-62°C and a purity specification typically of ≥97% (GC) . Its primary utility lies in its ability to undergo nickel- or palladium-catalyzed cross-coupling reactions with various aryl and heteroaryl halides to construct more complex molecules . It also serves as a precursor for functionalized pyridazinones and has been specifically cited as a building block for synthesizing p38 MAP kinase inhibitors [1][2].

Why 3-Chloro-6-methylpyridazine Cannot Be Readily Substituted with Other Chloropyridazines


In synthetic chemistry, substituting one chlorinated heterocycle for another is not a neutral act; it can fundamentally alter reaction outcomes. The specific substitution pattern of 3-Chloro-6-methylpyridazine, with a chlorine atom at the 3-position and a methyl group at the 6-position, imparts a unique electronic and steric profile that directly dictates its reactivity . As shown in the evidence below, this specific arrangement leads to significantly different yields and reactivity in key transformations like homolytic substitution and cross-coupling reactions when compared to close analogs such as 3-chloro-6-phenylpyridazine or 3-chloro-6-methoxypyridazine. Selecting a different chloropyridazine as a starting material would result in lower yields, different regiochemical outcomes, or outright failure to react, making an exact match critical for reproducible synthesis [1][2].

Quantitative Evidence for Selecting 3-Chloro-6-methylpyridazine (CAS 1121-79-5) Over Its Analogs


Reactivity Advantage in Homolytic Substitution vs. 3-Chloro-6-phenylpyridazine

In the synthesis of functionalized 3(2H)-pyridazinones, the key homolytic substitution step proceeds with significantly higher efficiency for 3-chloro-6-methylpyridazine compared to its phenyl analog [1]. The study explicitly states that 'less reactivity is found for 3-chloro-6-phenylpyridazine 1b' relative to the methyl-substituted compound 1a [1].

Homolytic Substitution Pyridazinone Synthesis Reactivity Comparison

Differentiated Performance in Electrochemical Cross-Coupling vs. 3-Chloro-6-methoxypyridazine

An efficient electrochemical method for aryl- and heteroarylpyridazine synthesis was developed using both 3-chloro-6-methylpyridazine and 3-chloro-6-methoxypyridazine [1]. The study reports that these two substrates, when coupled with the same range of aryl halides, 'led to the expected coupling products in moderate to good yields' [1]. However, the yields varied significantly depending on the specific aryl halide partner, highlighting that the choice between the methyl and methoxy analog is not interchangeable and must be optimized per target [1].

Electrochemical Synthesis Nickel Catalysis Cross-Coupling

Purity Specifications for Reproducible Synthesis of p38 MAP Kinase Inhibitors

Multiple reputable vendors, including Sigma-Aldrich, cite the specific use of 3-chloro-6-methylpyridazine in synthesizing a p38 MAP kinase inhibitor with potential for treating autoimmune and inflammatory diseases [1]. The material is supplied with a guaranteed purity of ≥97% (GC) or ≥98% (Titration) from major chemical suppliers .

Kinase Inhibitor Pharmaceutical Synthesis p38 MAPK

Evidence-Based Application Scenarios for 3-Chloro-6-methylpyridazine (CAS 1121-79-5)


Synthesis of Functionalized Pyridazinones via Homolytic Substitution

This scenario is directly supported by evidence showing that 3-chloro-6-methylpyridazine is a superior starting material compared to its phenyl analog for generating 4- and 4,5-functionalized pyridazinones [1]. Researchers aiming to synthesize this specific heterocyclic scaffold should prioritize this compound to ensure a successful and efficient homolytic substitution reaction, which is a key step in accessing these biologically relevant molecules [1].

Building Block for p38 MAP Kinase Inhibitor Drug Discovery

3-Chloro-6-methylpyridazine has been specifically identified as a building block in the synthesis of a p38 MAP kinase inhibitor, a target for treating autoimmune and inflammatory diseases [2]. Procurement for this specific application is justified by the compound's documented use in this pathway and the availability of high-purity (≥98%) material from major suppliers, ensuring reliable starting material quality for medicinal chemistry campaigns .

Nickel-Catalyzed Electrochemical Cross-Coupling for Arylpyridazine Synthesis

For projects involving the construction of aryl- or heteroarylpyridazine libraries via nickel-catalyzed electrochemical methods, this compound is a demonstrated and efficient coupling partner [3]. The evidence confirms that it participates in these reactions, and its use should be preferred when the target molecule requires a 6-methyl substituent, as the reaction outcome and yields can vary compared to other 6-substituted analogs (e.g., 6-methoxy) under the same conditions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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